![molecular formula C17H24N2O3 B2662140 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone CAS No. 1396877-06-7](/img/structure/B2662140.png)

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

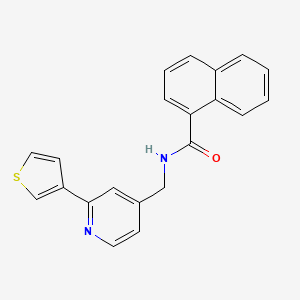

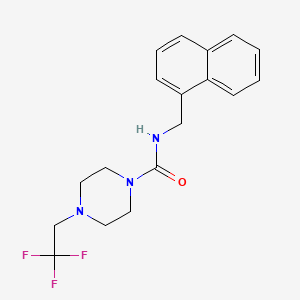

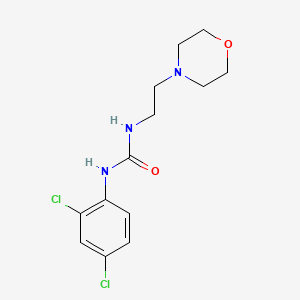

The compound “(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone” is a chemical compound with a complex structure . The exact properties and uses of this compound are not widely documented in the available literature.

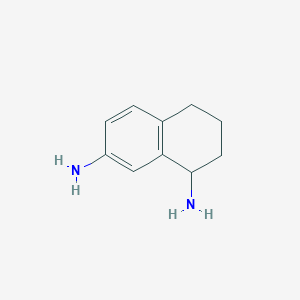

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a spirocyclic core with two oxygen atoms and a nitrogen atom incorporated into the ring system . The compound also features a dimethylamino phenyl group attached to the spirocyclic core .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It’s likely that the compound undergoes reactions typical of other similar organic compounds, but the specifics would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not widely documented. The compound likely has properties typical of similar organic compounds, such as being solid at room temperature and being soluble in common organic solvents .Aplicaciones Científicas De Investigación

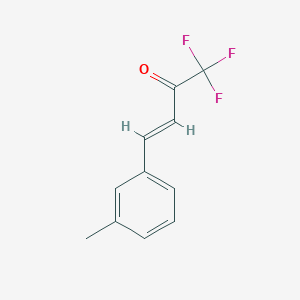

Photochemical Transformations

A unique photoreaction of a closely related methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate in methanol yields four β-lactam compounds, showcasing an interesting application in the synthesis of complex molecular structures through photochemical pathways (Marubayashi et al., 1992).

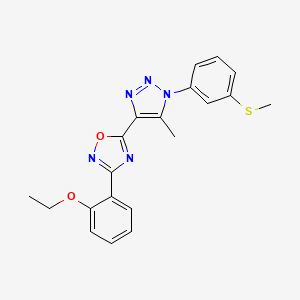

HIV Entry Inhibitors

Research on compounds structurally similar to the query compound has led to the discovery of potent noncompetitive allosteric antagonists of the CCR5 receptor, demonstrating significant antiviral effects for HIV-1, an example of how chemical compounds can be tailored for specific receptor targeting (Watson et al., 2005).

Enantioselective Catalysis

(1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, was used as a catalyst for the enantioselective epoxidation of α,β-enones, indicating the potential for asymmetric synthesis in organic chemistry (Lu et al., 2008).

Spirocyclic Compounds Synthesis

A method involving sodium methoxide in tetrahydrofuran enables the synthesis of previously unknown symmetric and unsymmetric 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes from 1,2-diaza-1,3-butadienes and dimethyl malonate, highlighting a route to novel spirocyclic compounds (Attanasi et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

[3-(dimethylamino)phenyl]-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-16(2)21-11-17(12-22-16)9-19(10-17)15(20)13-6-5-7-14(8-13)18(3)4/h5-8H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENJQYPLIRPBEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)C3=CC(=CC=C3)N(C)C)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2662062.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2662064.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride](/img/structure/B2662066.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2662075.png)

![2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)